Norbiotinamine hydrochloride

Bioconjugation Peptide Chemistry Affinity Labeling

Norbiotinamine hydrochloride (CAS 160385-86-4) is a biotin derivative characterized by a primary amine in place of the carboxylic acid group, enabling unique 'inverse' peptide conjugation chemistry. Unlike biotin, which requires activation of its carboxyl group for amide bond formation with amino groups, norbiotinamine's terminal amine allows direct coupling to carboxylic acids, resulting in a reversed amide bond orientation.

Molecular Formula C9H18ClN3OS
Molecular Weight 251.78 g/mol
Cat. No. B12431569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbiotinamine hydrochloride
Molecular FormulaC9H18ClN3OS
Molecular Weight251.78 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCN)NC(=O)N2.Cl
InChIInChI=1S/C9H17N3OS.ClH/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8;/h6-8H,1-5,10H2,(H2,11,12,13);1H/t6-,7-,8-;/m0./s1
InChIKeyBPNHGUOHVHHZMG-WQYNNSOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Norbiotinamine Hydrochloride: Sourcing and Selection Guide for a Reverse-Orientation Biotin Analog


Norbiotinamine hydrochloride (CAS 160385-86-4) is a biotin derivative characterized by a primary amine in place of the carboxylic acid group, enabling unique 'inverse' peptide conjugation chemistry [1]. Unlike biotin, which requires activation of its carboxyl group for amide bond formation with amino groups, norbiotinamine's terminal amine allows direct coupling to carboxylic acids, resulting in a reversed amide bond orientation . This structural inversion creates distinct applications in biochemical research, diagnostics, and targeted delivery where conventional biotinylation is chemically constrained or where reversed peptide topology is desired .

Why Norbiotinamine Hydrochloride Cannot Be Readily Substituted by Biotin, Biocytin, or Desthiobiotin in Key Applications


Biotin analogs are not functionally interchangeable despite sharing avidin/streptavidin binding capability. Biotin and biocytin require coupling through amino groups, limiting their use with carboxyl-containing targets [1]. Desthiobiotin offers reversible binding but with approximately 10,000-fold lower affinity than biotin (Kd ~10⁻¹¹ M vs. 10⁻¹⁵ M), precluding applications requiring irreversible capture [2]. Norbiotinamine's primary amine functionality enables orthogonal conjugation to carboxylic acids, producing 'inverse' peptides with reversed amide bond topology—a structural feature unobtainable with standard biotin reagents [1]. This distinct chemical handle and the resulting altered peptide backbone orientation cannot be replicated by other biotin analogs, making direct substitution ineffective in applications requiring carboxyl-directed coupling or reversed peptide geometry.

Norbiotinamine Hydrochloride: Quantitative Evidence of Differentiation Versus Biotin Analogs


Reversed Amide Bond Orientation Enables Unique 'Inverse Peptide' Synthesis

Norbiotinamine couples to amino acid carboxyl groups, yielding peptides with an inverted amide linkage direction relative to biotin- or biocytin-conjugated peptides [1]. In contrast, biotin and biocytin require coupling through amino groups, producing the opposite amide bond orientation [1]. This topological inversion is a direct consequence of norbiotinamine's primary amine functionality replacing biotin's carboxylic acid [1].

Bioconjugation Peptide Chemistry Affinity Labeling

Preserved Avidin Binding Affinity Despite Structural Modification

Vendor technical literature reports norbiotinamine hydrochloride retains high avidin binding affinity with Kd ~10⁻¹⁵ M, comparable to biotin's reference affinity . While biotin itself exhibits Kd ~10⁻¹⁵ M to avidin , desthiobiotin shows substantially weaker binding at Kd ~10⁻¹¹ M . Direct head-to-head binding measurements for norbiotinamine versus biotin in identical assay conditions are not available in the open literature, but the reported value places norbiotinamine in the ultra-high affinity class, distinguishing it from lower-affinity alternatives like desthiobiotin and iminobiotin (Kd ~10⁻⁸ M at pH 7.5) [1].

Affinity Chromatography Biosensors Immunoassays

Functional Assay Validation: Tissue Transglutaminase Activity Measurement

Norbiotinamine hydrochloride is validated for use in tissue transglutaminase (tTGase) activity assays, where it serves as a primary amine substrate for incorporation into endogenous protein substrates . This application is explicitly documented in the Sigma-Aldrich product specification . Biotin cannot be directly used for this purpose without prior conversion to a primary amine derivative, as transglutaminase catalyzes the incorporation of primary amines into glutamine residues [1]. The primary amine functionality of norbiotinamine enables direct participation in transamidation reactions without additional derivatization steps .

Enzyme Assays Transglutaminase Post-Translational Modification

Norbiotinamide Derivatives Exhibit Biotinidase Resistance for In Vivo Pretargeting

Derivatives of norbiotinamine, specifically (3-iodobenzoyl)norbiotinamide (IBB) and ((5-iodo-3-pyridinyl)carbonyl)norbiotinamide (IPB), were developed to confer resistance to serum biotinidase, an enzyme that rapidly cleaves biotin from conjugates in vivo [1]. In pretargeted radioimmunotherapy studies, these norbiotinamide-based conjugates demonstrated improved stability compared to standard biotin conjugates, which are susceptible to biotinidase cleavage [1]. While the parent norbiotinamine compound itself has not been directly assayed for biotinidase resistance, its structural framework provides a scaffold for generating biotinidase-resistant analogs [1].

Pretargeted Imaging Radioimmunotherapy Biotinidase Stability

Fumagillin-Norbiotinamine Conjugate Retains Parental Antiproliferative Activity

A fumagillin-biotin conjugate 8, synthesized using D-norbiotinamine linked via a 27-atom carbamate connection, showed comparable activity and selectivity against HUVEC (human umbilical vein endothelial cell) proliferation as the parent fumagillin compound [1]. The conjugate demonstrated cellular stability and enabled detection of biotin in both native and denatured conditions [1]. This demonstrates that norbiotinamine conjugation does not compromise the biological activity of the attached pharmacophore [1].

Angiogenesis MetAP2 Inhibition Chemical Probe Development

Shorter Aliphatic Chain and Inverted Amide Bond in γ-Glutamylamide Derivative

N-norbiotinyl-γ-L-glutamylamide (VII), prepared as a potential alternative to the fixable polar tracer biocytin (biotinoyllysine), possesses a shorter aliphatic chain and an inverted amide bond compared to biocytin [1]. This structural difference may influence tissue diffusion properties, fixation characteristics, or detection sensitivity in neuroanatomical tracing applications [1]. Quantitative diffusion or fixation comparisons are not reported in the primary synthesis literature [1].

Neuronal Tracing Biocytin Alternative Fixable Polar Tracers

Norbiotinamine Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthesis of 'Inverse' Peptides for Structure-Activity Relationship Studies

Researchers requiring peptides with reversed amide bond topology for probing backbone orientation effects on binding affinity, proteolytic stability, or receptor recognition should select norbiotinamine hydrochloride. Its primary amine enables direct coupling to amino acid carboxyl groups, producing inverse peptides unobtainable with biotin or biocytin [1]. This is supported by the synthetic methodology established by Szalecki (1996) demonstrating the preparation of inverse peptide derivatives including N-norbiotinyl-γ-L-glutamylamide as a biocytin alternative [1].

Tissue Transglutaminase Activity Assays Requiring a Ready-to-Use Primary Amine Substrate

Laboratories conducting tissue transglutaminase (tTGase, TG2) activity measurements can employ norbiotinamine hydrochloride as a direct primary amine substrate, eliminating the need to derivative biotin . The compound is validated for this specific application per Sigma-Aldrich product specifications . This reduces workflow steps and potential variability compared to using biotin derivatives like biotin-X-cadaverine [2].

Development of Biotinidase-Resistant Imaging or Therapeutic Conjugates

Investigators developing pretargeted imaging agents or radioimmunotherapeutics requiring serum stability should consider norbiotinamine as a core scaffold. Norbiotinamide derivatives (e.g., IBB, IPB) have demonstrated biotinidase resistance, addressing a key limitation of standard biotin conjugates for in vivo applications [3]. This is particularly relevant for PET or SPECT imaging where (4-[¹⁸F]fluorobenzoyl)norbiotinamide (¹⁸F-FBB) has been evaluated for pretargeted tumor imaging [4].

Generation of Functional Biotinylated Chemical Probes for Target Identification

Chemical biologists synthesizing biotinylated probes for target identification or pull-down experiments can use norbiotinamine as a linker that preserves the biological activity of the attached small molecule. As demonstrated with the fumagillin-norbiotinamine conjugate, the resulting probe retained comparable antiproliferative activity and selectivity against HUVEC cells as the parent fumagillin, while enabling biotin-based detection [5]. This validates norbiotinamine as a suitable linker for generating functional affinity probes.

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